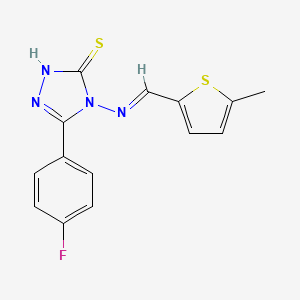
3-(4-Fluorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorphenyl)-4-(((5-Methylthiophen-2-yl)methylen)amino)-1H-1,2,4-triazol-5(4H)-thion ist eine komplexe organische Verbindung, die zur Klasse der Triazolderivate gehört. Diese Verbindung ist aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in den Bereichen pharmazeutische Chemie und pharmazeutische Forschung von großem Interesse.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(4-Fluorphenyl)-4-(((5-Methylthiophen-2-yl)methylen)amino)-1H-1,2,4-triazol-5(4H)-thion umfasst typischerweise einen mehrstufigen Prozess. Eine übliche Methode beinhaltet die Kondensation von 4-Fluorbenzaldehyd mit 5-Methylthiophen-2-carbaldehyd in Gegenwart eines geeigneten Katalysators, um die Zwischenstufe Schiff-Base zu bilden. Diese Zwischenstufe wird dann unter Rückflussbedingungen mit Thiosemicarbazid umgesetzt, um das gewünschte Triazolderivat zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess wäre auf höhere Ausbeuten und Reinheit optimiert, wobei häufig kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungstechniken wie Kristallisation und Chromatographie eingesetzt werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(4-Fluorphenyl)-4-(((5-Methylthiophen-2-yl)methylen)amino)-1H-1,2,4-triazol-5(4H)-thion unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Aminderivate umwandeln.
Substitution: Die Fluorphenylgruppe kann nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Nucleophile wie Natriummethoxid oder Kalium-tert-butoxid können eingesetzt werden.
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Aminderivate.
Substitution: Verschiedene substituierte Phenylderivate.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluorphenyl)-4-(((5-Methylthiophen-2-yl)methylen)amino)-1H-1,2,4-triazol-5(4H)-thion hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen antimikrobiellen und antimykotischen Eigenschaften.
Medizin: Erfunden für sein Potenzial als entzündungshemmendes und krebshemmendes Mittel.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von 3-(4-Fluorphenyl)-4-(((5-Methylthiophen-2-yl)methylen)amino)-1H-1,2,4-triazol-5(4H)-thion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es wird angenommen, dass die Verbindung bestimmte Enzyme oder Rezeptoren hemmt, was zu ihren biologischen Wirkungen führt. Zum Beispiel kann sie die Aktivität von Enzymen hemmen, die an der Entzündungsreaktion beteiligt sind, wodurch entzündungshemmende Wirkungen erzielt werden.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(4-Chlorphenyl)-4-(((5-Methylthiophen-2-yl)methylen)amino)-1H-1,2,4-triazol-5(4H)-thion
- 3-(4-Bromphenyl)-4-(((5-Methylthiophen-2-yl)methylen)amino)-1H-1,2,4-triazol-5(4H)-thion
Einzigartigkeit
Das Vorhandensein der Fluorphenylgruppe in 3-(4-Fluorphenyl)-4-(((5-Methylthiophen-2-yl)methylen)amino)-1H-1,2,4-triazol-5(4H)-thion verleiht einzigartige Eigenschaften wie erhöhte Lipophilie und Potenzial für stärkere Wechselwirkungen mit biologischen Zielstrukturen im Vergleich zu seinen Chlor- und Bromanalogen.
Eigenschaften
CAS-Nummer |
573934-69-7 |
|---|---|
Molekularformel |
C14H11FN4S2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
3-(4-fluorophenyl)-4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H11FN4S2/c1-9-2-7-12(21-9)8-16-19-13(17-18-14(19)20)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,18,20)/b16-8+ |
InChI-Schlüssel |
CNAVNFSWUXDYDN-LZYBPNLTSA-N |
Isomerische SMILES |
CC1=CC=C(S1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F |
Kanonische SMILES |
CC1=CC=C(S1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12019885.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12019888.png)

![5-(4-Ethylphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019893.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12019897.png)

![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12019904.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12019905.png)

![4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019935.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12019946.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12019960.png)
![N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide](/img/structure/B12019963.png)

